molecular formula C25H24ClNO3 B11606180 N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-chlorobenzyl)acetamide

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-chlorobenzyl)acetamide

Cat. No.: B11606180
M. Wt: 421.9 g/mol
InChI Key: VCXGIPXKFGZGLD-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole and chlorophenyl groups suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Preparation of the Phenylpropyl Intermediate: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of Intermediates: The benzodioxole and phenylpropyl intermediates are then coupled using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where the chlorophenyl moiety is attached to the intermediate compound.

    Acetylation: Finally, the acetamide group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorophenyl group with other substituents using nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different substituents.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways, including its potential as an anticancer or antimicrobial agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: It is used as a probe to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

    Enzymes: It may inhibit or activate enzymes involved in critical biochemical processes, affecting the overall metabolic activity of the cell.

    DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

The exact pathways and molecular targets involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-chlorophenyl)methyl]acetamide can be compared with other similar compounds, such as:

    N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-methylacetamide: This compound lacks the chlorophenyl group, which may result in different biological activity and chemical reactivity.

    N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-fluorophenyl)methyl]acetamide: The fluorophenyl group may confer different electronic properties and reactivity compared to the chlorophenyl group.

    N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-bromophenyl)methyl]acetamide: The bromophenyl group may result in different steric and electronic effects, influencing the compound’s overall properties.

The uniqueness of N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-chlorophenyl)methyl]acetamide lies in its specific combination of functional groups, which may result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H24ClNO3

Molecular Weight

421.9 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C25H24ClNO3/c1-18(28)27(16-19-7-10-22(26)11-8-19)14-13-23(20-5-3-2-4-6-20)21-9-12-24-25(15-21)30-17-29-24/h2-12,15,23H,13-14,16-17H2,1H3

InChI Key

VCXGIPXKFGZGLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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